molecular formula C15H17NO4 B13524658 3-(((Benzyloxy)carbonyl)amino)bicyclo[3.1.0]hexane-6-carboxylic acid

3-(((Benzyloxy)carbonyl)amino)bicyclo[3.1.0]hexane-6-carboxylic acid

Cat. No.: B13524658
M. Wt: 275.30 g/mol
InChI Key: ARCSSLYPPXPMRK-UHFFFAOYSA-N
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Description

3-(((Benzyloxy)carbonyl)amino)bicyclo[3.1.0]hexane-6-carboxylic acid is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in medicinal chemistry and synthetic organic chemistry. Its structure includes a bicyclo[3.1.0]hexane core, which is a strained ring system, making it a valuable scaffold for the development of bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((Benzyloxy)carbonyl)amino)bicyclo[3.1.0]hexane-6-carboxylic acid typically involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method allows for the construction of the bicyclic core with high diastereoselectivity. The reaction is often catalyzed by an organic or iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring the availability of high-purity starting materials, and implementing efficient purification processes to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(((Benzyloxy)carbonyl)amino)bicyclo[3.1.0]hexane-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bicyclic core or the benzyloxycarbonyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents on the bicyclic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions would result in derivatives with new functional groups attached to the bicyclic core.

Scientific Research Applications

3-(((Benzyloxy)carbonyl)amino)bicyclo[3.1.0]hexane-6-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, particularly those with potential bioactivity.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Medicine: Its potential bioactivity suggests applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials or as a building block for more complex chemical entities.

Mechanism of Action

The mechanism by which 3-(((Benzyloxy)carbonyl)amino)bicyclo[3.1.0]hexane-6-carboxylic acid exerts its effects is not fully understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its bicyclic core and functional groups. These interactions could modulate biological pathways, leading to various effects depending on the context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(((Benzyloxy)carbonyl)amino)bicyclo[3.1.0]hexane-6-carboxylic acid is unique due to its highly strained bicyclic core, which imparts significant reactivity and makes it a valuable scaffold for synthetic and medicinal chemistry. Its ability to undergo various chemical reactions and its potential bioactivity set it apart from similar compounds.

Properties

Molecular Formula

C15H17NO4

Molecular Weight

275.30 g/mol

IUPAC Name

3-(phenylmethoxycarbonylamino)bicyclo[3.1.0]hexane-6-carboxylic acid

InChI

InChI=1S/C15H17NO4/c17-14(18)13-11-6-10(7-12(11)13)16-15(19)20-8-9-4-2-1-3-5-9/h1-5,10-13H,6-8H2,(H,16,19)(H,17,18)

InChI Key

ARCSSLYPPXPMRK-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2C1C2C(=O)O)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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